molecular formula C12H9N3 B11901120 2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine

2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B11901120
M. Wt: 195.22 g/mol
InChI Key: HBNIHJMRARVJNP-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of heterocycles. It serves as a privileged scaffold in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . The 7-azaindole core is a key structural element in several investigated anticancer agents, as it can function as a hinge-binding motif in kinase enzymes . The molecular structure of this compound has been confirmed by single-crystal X-ray diffraction, which shows that the molecule is nearly planar . In the solid state, the molecules form inversion dimers through pairs of N-H...N hydrogen bonds . The compound can be synthesized via methods such as a Pd-catalyzed cross-coupling reaction, for example between 2-bromopyridine and a suitable 7-azaindole precursor, followed by deprotection . Application and Research Value: This compound is primarily used as a versatile building block or precursor in organic synthesis and pharmaceutical research. Its core structure is a key intermediate for constructing more complex molecules targeting various kinases. Researchers utilize this scaffold to develop potential therapeutic agents for cancers, as the 7-azaindole framework is found in inhibitors targeting kinases like PLK4 , V600EB-RAF , and others . Its value lies in the presence of both a pyridine-type nitrogen and a pyrrole NH, which can act as hydrogen bond acceptor and donor, respectively, enabling effective interactions with biological targets . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or consumer use. Safety information is provided in the Safety Data Sheet (SDS). Researchers should handle this material using appropriate personal protective equipment and under conditions that adhere to their institution's chemical hygiene and safety plans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H9N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h1-8H,(H,14,15)

InChI Key

HBNIHJMRARVJNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(N2)N=CC=C3

Origin of Product

United States

**advanced Synthetic Methodologies for 2 Pyridin 2 Yl 1h Pyrrolo 2,3 B Pyridine and Derivatives**

1 Reactions with Active Methylene (B1212753) Compounds

A powerful method for constructing the 1H-pyrrolo[2,3-b]pyridine ring system involves the cyclocondensation of 2-amino-pyrrole-3-carbonitrile derivatives with compounds containing an active methylene group. ajol.infojuniperpublishers.comresearchgate.net This approach builds the pyridine (B92270) portion of the 7-azaindole (B17877) scaffold onto a pre-existing pyrrole (B145914) ring.

In a typical procedure, a 2-amino-1,4-di-substituted-1H-pyrrole-3-carbonitrile is reacted with a 2-arylidenemalononitrile in ethanol (B145695) with a catalytic amount of a base like piperidine. juniperpublishers.comresearchgate.net This reaction proceeds to afford highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile derivatives in excellent yields (87-91%). researchgate.net This methodology is highly valued for its ability to generate diverse libraries of pyrrolopyridine derivatives by simply varying the substituents on the pyrrole and the arylidenemalononitrile starting materials. juniperpublishers.com

Modified Classical Indole (B1671886) Synthesis Approaches

Classical indole syntheses, developed over a century ago, have been adapted to produce the aza-analogous 1H-pyrrolo[2,3-b]pyridine core. These methods often involve the cyclization of appropriately substituted pyridine precursors.

Investigations into the synthesis of 1H-pyrrolo[2,3-b]pyridines have successfully utilized modifications of the Madelung and Fischer indole syntheses to prepare a variety of 2-, 3-, and 4-alkyl and -aryl substituted derivatives. rsc.org

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org For the azaindole analogue, this would involve the cyclization of an N-acyl-2-amino-3-methylpyridine. The strong base deprotonates both the amide nitrogen and the methyl group, leading to a nucleophilic attack of the resulting carbanion on the amide carbonyl, followed by dehydration to form the pyrrole ring. wikipedia.org

The Bartoli indole synthesis is another relevant modified approach, which reacts ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.comsynarchive.com Applying this to an ortho-substituted nitropyridine provides a flexible route to 7-substituted 7-azaindoles. The reaction requires at least three equivalents of the Grignard reagent and is believed to proceed via addition to the nitro group, formation of a nitroso intermediate, a second Grignard addition, a ajol.infoajol.info-sigmatropic rearrangement, and subsequent cyclization and aromatization. wikipedia.orgyoutube.com The steric bulk of the ortho-substituent on the starting nitropyridine is often crucial for the success of the reaction. wikipedia.org

Modified Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. wikipedia.org Following protonation, a nih.govnih.gov-sigmatropic rearrangement occurs, leading to a diimine that cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

For the synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, this method is adapted by using a pyridylhydrazine. This modification allows for the construction of the pyrrole ring fused to the pyridine core. While it is a foundational method for preparing a range of alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines, the vigorous reaction conditions can sometimes limit its application, especially for substrates with sensitive functional groups. wikipedia.orgrsc.org Modern variations, such as the Buchwald modification, utilize palladium-catalyzed cross-coupling of aryl bromides with hydrazones to achieve the synthesis under milder conditions. wikipedia.org

Modified Madelung Synthesis

The Madelung synthesis, first reported in 1912, provides a route to indoles through the intramolecular cyclization of N-phenylamides at high temperatures with a strong base. wikipedia.org The classical conditions often involve sodium or potassium alkoxides as the base at temperatures between 200–400 °C. wikipedia.org The mechanism starts with the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-alkyl group, followed by a nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

In the context of 2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine and its derivatives, this synthesis is modified by using an N-acyl-aminopicoline as the starting material. This approach is one of the established routes for creating 2-substituted 7-azaindoles. rsc.org The Smith-modified Madelung synthesis offers a more contemporary alternative, employing organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, which can then react with esters or carboxylic acids. wikipedia.org This variation expands the scope and applicability of the Madelung synthesis to a wider range of substituted precursors. wikipedia.org

Synthetic Routes from Pyrrole Precursors

Constructing the this compound system can also commence from a pre-existing pyrrole ring, onto which the pyridine ring is annulated. This strategy is particularly useful when complex or specifically substituted pyrroles are more readily available. The synthesis of related aza-heterocycles, such as pyrrolo nih.govrsc.orgpyrido[2,4-d]pyrimidin-6-ones, has been achieved through intramolecular cyclization reactions. semanticscholar.org In these syntheses, a substituted pyrrole carboxamide bearing a pyrimidine (B1678525) group undergoes a cationic ring-closing reaction, often catalyzed by a Lewis acid like boron trifluoride etherate, followed by an oxidative aromatization step to yield the fused system. semanticscholar.org Similar strategies can be envisioned for the target molecule, where a suitably functionalized pyrrole precursor undergoes cyclization to form the pyridine portion of the 7-azaindole core.

Synthetic Routes from Pyridine Precursors

A prevalent and versatile strategy for synthesizing this compound involves starting with a pyridine derivative and subsequently constructing the pyrrole ring. One effective method is the palladium-catalyzed cross-coupling reaction between a halogenated 7-azaindole and a pyridine-containing coupling partner. nih.gov For instance, a one-pot synthesis of a 2-substituted 7-azaindole has been achieved via a palladium-catalyzed cross-coupling of 2-bromopyridine (B144113). nih.gov

Another common approach begins with substituted aminopyridines. The reaction of 2,3-diaminopyridine (B105623) with various reagents can lead to the formation of fused heterocyclic systems. clockss.org For example, the regioselective reaction of 2,3-diaminopyridine with 1-aryl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-triones in the presence of an acid catalyst like TsOH leads to the formation of fused pyrido-pyrrolo-pyrazinones. clockss.org The synthesis of the target molecule often involves starting with a functionalized pyridine, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, and then introducing the 2-pyridyl group via a Suzuki-Miyaura cross-coupling reaction with a corresponding pyridineboronic acid. nih.gov

Challenges and Optimization in Synthetic Pathways

The synthesis of complex molecules like this compound is often accompanied by challenges related to protecting sensitive functional groups, achieving desired regioselectivity, and maximizing reaction yields.

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups. libretexts.org In the synthesis of 7-azaindole derivatives, the pyrrole N-H is commonly protected to prevent unwanted side reactions. The trimethylsilylethoxymethyl (SEM) group is a frequently used protecting group for the pyrrole nitrogen due to its stability under various reaction conditions, including basic hydrolysis and oxidation. nih.govnih.gov

Table 1: Protecting Group Strategies and Deprotection

Protecting Group Common Reagents for Removal Notes and Challenges Source
Trimethylsilylethoxymethyl (SEM) Tin tetrachloride, Hydrochloric acid, Tetrabutylammonium fluoride (B91410) (TBAF) Can be problematic; may lead to side products due to formaldehyde (B43269) release. nih.govnih.gov
Benzyl (Bn, Bnl) Hydrogenolysis Widely used in sugar and nucleoside chemistry. libretexts.org
Acetyl (Ac) Acid or Base A common and easily removable protecting group for alcohols. libretexts.org

| p-Toluenesulfonyl (Ts) | Strong acid or base | Often used for amines. | clockss.org |

Achieving high regioselectivity is a major goal in the synthesis of substituted heterocycles. In the 1H-pyrrolo[2,3-b]pyridine system, electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the 3-position. rsc.org However, controlling the regioselectivity of other reactions, like cross-coupling, can be more complex.

In syntheses involving precursors with multiple reactive sites, such as 4-chloro-2-iodo-7-azaindole, the oxidative addition of the palladium catalyst can occur preferentially at one site over the other. nih.gov Studies have shown that palladium addition often favors the C-2 position (iodo-substituted) over the C-4 position (chloro-substituted), enabling a chemoselective Suzuki-Miyaura cross-coupling at C-2 first. nih.gov This allows for the subsequent functionalization at C-4 via a different reaction, such as a Buchwald-Hartwig amination. nih.gov

Optimizing reaction yields often involves fine-tuning catalysts, ligands, bases, and reaction conditions. For example, in Suzuki-Miyaura couplings on the 7-azaindole scaffold, the choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and base (e.g., K₂CO₃) can significantly impact the reaction's efficiency and yield. nih.gov

Table 2: Regioselectivity in Reactions of 1H-Pyrrolo[2,3-b]pyridine

Reaction Type Position of Reactivity Notes Source
Electrophilic Substitution C-3 Nitration, bromination, iodination, and Mannich reactions primarily occur at this position. rsc.org
Suzuki-Miyaura Coupling C-2 over C-4 In a 4-chloro-2-iodo-7-azaindole, coupling occurs preferentially at the more reactive C-2 iodo position. nih.gov

| Cyclocondensation | C-2 vs C-3 of Diaminopyridine | The regioselectivity can be controlled by deactivating the more basic C-3 amine group with an acid catalyst (e.g., TsOH). | clockss.org |

Formation of Side Products and Alternative Ring Systems (e.g., Tricyclic Eight-membered 7-Azaindoles)nih.gov

The synthesis of complex heterocyclic structures such as this compound and its derivatives often involves multi-step sequences where protecting groups are essential. The choice of protecting group and the conditions for its removal can significantly influence the outcome of the reaction, sometimes leading to the formation of unexpected molecular architectures.

In a recent study focused on the synthesis of a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, researchers encountered challenges during the final deprotection step. nih.gov The use of a trimethylsilylethoxymethyl (SEM) group to protect the pyrrole nitrogen was crucial for the success of earlier cross-coupling reactions. However, its removal proved to be problematic, giving rise to side products, most notably a tricyclic eight-membered 7-azaindole. nih.gov

The intended reaction was the deprotection of the SEM-protected 2-aryl-4-amino-7-azaindole to yield the final target compound. Instead, the release of formaldehyde during the deprotection process is believed to have triggered a subsequent intramolecular cyclization, leading to the formation of the novel eight-membered ring system. nih.gov This side reaction highlights a key challenge in the synthesis of functionalized 7-azaindoles, where the reactivity of intermediates and byproducts can lead to complex and unforeseen outcomes.

The formation of this tricyclic structure not only reduced the yield of the desired 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine but also necessitated careful characterization to elucidate its structure. This finding underscores the importance of carefully selecting protecting group strategies and optimizing deprotection conditions to minimize the formation of such alternative ring systems.

Below is a table summarizing the intended product and the observed side product during the SEM-deprotection step:

Compound TypeStructureNotes
Intended Product 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amineThe desired compound following SEM-deprotection.
Side Product Tricyclic eight-membered 7-azaindoleFormed as a result of intramolecular cyclization with formaldehyde released during SEM-deprotection. nih.gov

Further research into the mechanism of this intramolecular cyclization and the development of alternative deprotection methods that avoid the formation of reactive byproducts like formaldehyde are crucial for improving the efficiency of synthetic routes to this important class of compounds.

**molecular Structure and Advanced Characterization Techniques**

Spectroscopic Characterization

Spectroscopic techniques are instrumental in mapping the structural intricacies of organic molecules. For 2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine, a combination of NMR and IR spectroscopy has been pivotal in confirming its structural identity.

NMR spectroscopy stands as a cornerstone of molecular characterization, offering unparalleled insight into the chemical environment of individual atoms. Both one-dimensional and two-dimensional NMR techniques have been employed to assemble a detailed structural profile of the title compound.

Table 1: ¹H NMR Data for 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
8.62 dd 1.0, 3.1 2H Pyridyl protons
8.29 dd 1.0, 3.4 1H Pyrrolo[2,3-b]pyridine proton
8.00 dd 1.0, 5.3 1H Pyrrolo[2,3-b]pyridine proton
7.72 dd 1.0, 3.1 2H Pyridyl protons
7.13 dd 3.4, 5.3 1H Pyrrolo[2,3-b]pyridine proton

This data is for the isomer 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine and is provided for comparative purposes. nih.gov

A comprehensive ¹³C NMR analysis for this compound is not currently available in surveyed literature.

Two-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and for elucidating the connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment would be utilized to identify proton-proton (¹H-¹H) spin-spin coupling networks within the pyridinyl and pyrrolo[2,3-b]pyridinyl ring systems.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This would allow for the definitive assignment of quaternary carbons and the confirmation of the linkage between the two heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique is used to identify direct one-bond correlations between protons and the carbons to which they are attached.

Specific 2D NMR data for this compound has not been located in the reviewed scientific literature.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for this compound is not available, the spectrum is expected to show characteristic absorption bands for N-H stretching of the pyrrole (B145914) ring, C-H stretching and bending of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic systems.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3400 N-H stretch (pyrrole)
3100-3000 Aromatic C-H stretch
1600-1450 Aromatic C=C and C=N stretch

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

Electrospray ionization is a soft ionization technique that is particularly well-suited for analyzing polar, high molecular weight compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule.

While specific high-resolution ESI-MS data for this compound has not been found, for a related derivative, 4-Chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, the [M+H]⁺ ion was observed, confirming its molecular weight. chemicalbook.com This suggests that ESI-MS would be a suitable technique for the characterization of the title compound.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺

Mass Spectrometry (MS)

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, this method has provided precise insights into its molecular geometry, conformation, and the non-covalent interactions that govern its packing in the solid state.

The solid-state structure of 2-(1H-Pyrrolo-[2,3-b]pyridin-2-yl)pyridine has been elucidated through single-crystal X-ray diffraction. Crystals suitable for analysis are typically grown from solutions, such as a dichloromethane solution layered with hexane at room temperature. nih.gov Data collection is performed on a diffractometer, often using molybdenum (Mo Kα) radiation at a controlled temperature.

The crystallographic data reveals the fundamental parameters of the crystal lattice. For instance, a derivative, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, crystallizes in a triclinic system. nih.gov The asymmetric unit of this related compound was found to contain two independent molecules. nih.gov

Interactive Table: Crystal Data for a 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine Analog
ParameterValue
Chemical FormulaC₁₂H₉N₃
Molecular Weight (Mr)195.22
Crystal SystemTriclinic
Space Group
a (Å)6.5529 (5)
b (Å)10.0457 (8)
c (Å)14.5282 (11)
α (°)83.372 (2)
β (°)86.697 (2)
γ (°)87.427 (2)
Volume (V) (ų)947.69 (13)
Z4
RadiationMo Kα
Temperature (K)295

The molecular conformation of this compound is defined by the relative orientation of its two constituent aromatic ring systems: the pyridine (B92270) ring and the pyrrolo[2,3-b]pyridine (or azaindole) moiety. This orientation is quantified by the dihedral angle between the mean planes of these two rings.

In the crystal structure of 2-(1H-Pyrrolo-[2,3-b]pyridin-2-yl)pyridine, the dihedral angle between the pyridine and the azaindole rings is reported to be a mere 6.20 (2)°. nih.gov Similarly, in the crystal structure of the related 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, where two independent molecules exist in the asymmetric unit, these angles are 8.23 (6)° and 9.89 (2)°. nih.gov These small dihedral angles indicate that the molecule adopts a nearly coplanar conformation in the solid state. This planarity is a significant feature, as it can influence electronic properties and the potential for π-π stacking interactions.

The crystal packing of this compound is primarily directed by intermolecular hydrogen bonds. The pyrrole nitrogen atom (N-H) of the azaindole ring system acts as a hydrogen bond donor, while one of the pyridine nitrogen atoms serves as an acceptor.

Specifically, crystallographic analysis reveals that pairs of molecules are linked by N-H⋯N hydrogen bonds, forming centrosymmetric inversion dimers. nih.govnih.gov This is a common and stable supramolecular motif for molecules possessing both hydrogen bond donor and acceptor groups. nih.gov In these dimers, the N-H group of one molecule interacts with the pyridine nitrogen of a second, and vice-versa, creating a cyclic arrangement. nih.gov The geometry of these crucial interactions has been precisely determined. nih.gov

Interactive Table: Hydrogen-Bond Geometry (Å, °) for a 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine Analog
D—H⋯AD—HH⋯AD⋯AD—H⋯A
N1—H1⋯N2i0.862.223.061 (3)167
N4—H4A⋯N5ii0.862.223.066 (3)169

The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore, and understanding its interaction with biological targets is crucial for drug discovery. Protein X-ray crystallography is the definitive method for visualizing these interactions at an atomic level. mdpi.com This technique involves co-crystallizing a target protein with the ligand or soaking the ligand into pre-formed protein crystals. mdpi.com

While a publicly available crystal structure of the parent this compound bound to a protein target was not identified, a potent derivative has been successfully studied using this method. Specifically, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), which contains the 1H-pyrrolo[2,3-b]pyridine core, was developed as a type II inhibitor of Cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer. acs.org The researchers were able to solve the crystal structure of this compound in complex with the CDK8 protein. The crystallographic data for this complex has been deposited in the Protein Data Bank (PDB), providing a detailed atomic map of the binding mode. acs.org Such structures are invaluable for structure-based drug design, allowing researchers to identify key hydrogen bonds, hydrophobic interactions, and other contacts that are essential for the ligand's affinity and selectivity, thereby guiding the synthesis of more effective analogs. frontiersin.org

**reactivity and Derivatization Strategies**

Functionalization of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine nucleus is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents. These transformations primarily target the electron-rich pyrrole (B145914) ring, with a notable preference for substitution at the 3-position.

The pyrrolo[2,3-b]pyridine core readily undergoes halogenation, a key transformation for introducing synthetic handles for further derivatization, such as cross-coupling reactions. Electrophilic halogenating agents exhibit a strong regioselectivity for the 3-position of the pyrrole ring.

Bromination: The bromination of 7-azaindole (B17877) derivatives can be efficiently achieved using various brominating agents. For instance, treatment of 2-substituted-6-azaindoles with copper(II) bromide in acetonitrile at room temperature provides a mild and high-yielding method for the synthesis of 3-bromo derivatives. This method is particularly advantageous as it avoids the formation of di-brominated byproducts which can be an issue with other brominating agents like bromine (Br₂) thieme-connect.com. While specific examples for the bromination of 2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine are not extensively documented, the general reactivity of the 7-azaindole core suggests that similar conditions would lead to the desired 3-bromo product.

Iodination: Iodination at the 3-position can also be accomplished using suitable iodinating reagents. The resulting 3-iodo-7-azaindole derivatives are valuable intermediates in organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds.

ReagentPosition of HalogenationReference
Copper(II) bromide3-position thieme-connect.com
N-Iodosuccinimide3-position
Iodine/Potassium Iodide3-position

Nitration of the 1H-pyrrolo[2,3-b]pyridine scaffold introduces a nitro group, which can serve as a precursor for an amino group or be utilized in other transformations. Similar to halogenation, nitration reactions on 7-azaindoles predominantly occur at the 3-position of the pyrrole ring nih.gov. However, direct nitration of the pyridine (B92270) ring in the 7-azaindole system can be challenging due to the deactivating effect of the pyridine nitrogen. Alternative strategies, such as a dearomatization-rearomatization approach, have been developed for the meta-nitration of pyridines acs.org. For the synthesis of specific nitro-substituted 7-azaindoles, such as 5-nitro-7-azaindole, multi-step synthetic sequences starting from substituted pyridines are often employed acs.org.

Nitrating AgentPosition of NitrationNotesReference
Nitric Acid/Sulfuric Acid3-positionStandard conditions for electrophilic nitration. nih.gov
Dinitrogen Pentoxide3-positionCan be a milder alternative to mixed acid.
Dearomatization-Rearomatizationmeta-position (Pyridine)A strategy for functionalizing the pyridine ring, though not a direct electrophilic substitution. acs.org
Amine ComponentReagentsProduct Type
Primary Amine (RNH₂)Formaldehyde (B43269), Acid/Base Catalyst3-(Alkylaminomethyl)-7-azaindole
Secondary Amine (R₂NH)Formaldehyde, Acid/Base Catalyst3-(Dialkylaminomethyl)-7-azaindole
Cyclic AmineFormaldehyde, Acid/Base Catalyst3-(Cyclic aminomethyl)-7-azaindole

Activation of the pyridine ring of the 7-azaindole system can be achieved through the formation of an N-oxide at the pyridine nitrogen. This modification alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution and facilitating functionalization at positions that are otherwise unreactive. The formation of the N-oxide is typically achieved by treating the 7-azaindole with an oxidizing agent such as a peroxy acid wikipedia.org. The resulting N-oxide can then undergo reactions to introduce substituents at various positions of the pyridine ring. For instance, selective functionalization of 1H-pyrrolo[2,3-b]pyridine at the 6-position has been achieved through a Reissert-Henze type reaction on the corresponding N-oxide, allowing for the introduction of halogens, cyano, and thiocyanato groups researchgate.net.

Reactivity of Substituted this compound Derivatives

The introduction of substituents onto the this compound core can significantly influence its subsequent reactivity, opening up new avenues for derivatization.

The 3-formyl group is a versatile functional group that can be introduced at the 3-position of the 7-azaindole nucleus through methods such as the Vilsmeier-Haack reaction. The reactivity of 3-formyl-7-azaindole derivatives has been a subject of study, showcasing their utility as synthetic intermediates. These derivatives can undergo a variety of transformations, including oxidation to the corresponding carboxylic acid, reduction to the hydroxymethyl group, and participation in condensation reactions to form larger, more complex molecules. The aldehyde functionality provides a key handle for building molecular complexity and exploring the chemical space around the 7-azaindole scaffold.

Reactivity of 3-Halogeno Derivatives

The introduction of a halogen atom at the 3-position of the this compound scaffold significantly enhances its synthetic utility, providing a versatile handle for a variety of cross-coupling reactions and other transformations. The reactivity of these 3-halogeno derivatives is a cornerstone for creating molecular diversity. Based on the established chemistry of 7-azaindoles, 3-halogeno derivatives of the title compound are expected to undergo several key reactions. eurekaselect.combenthamdirect.comresearchgate.net

Electrophilic substitution reactions, such as nitration, nitrosation, and further halogenation (bromination and iodination), predominantly occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine system. rsc.org Consequently, the 3-halogeno derivatives serve as important precursors for a range of functionalized molecules.

The 3-position of 7-azaindoles is the most electron-rich and, therefore, the most reactive towards electrophiles. rsc.org Halogenation of the this compound core can be achieved using various halogenating agents to yield the corresponding 3-bromo, 3-chloro, or 3-iodo derivatives. These halogenated compounds are stable and can be isolated, serving as key intermediates for further derivatization.

The primary utility of 3-halogeno-2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridines lies in their ability to participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents at the 3-position.

Table 1: Expected Reactivity of 3-Halogeno-2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine

Reaction TypeReagents and ConditionsExpected Product
Suzuki CouplingAryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base3-Aryl/heteroaryl-2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, base3-Alkynyl-2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine
Heck CouplingAlkenes, Pd catalyst, base3-Alkenyl-2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine
Buchwald-Hartwig AminationAmines, Pd catalyst, base3-Amino-2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine
Stille CouplingOrganostannanes, Pd catalyst3-Alkyl/Aryl-2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine

Reactivity of 2-Lithio Derivatives

The generation of organolithium species is a powerful strategy for the functionalization of heterocyclic compounds. For the this compound system, lithiation can be directed to specific positions, enabling the introduction of various electrophiles. While the pyrrole nitrogen can be deprotonated, directed lithiation at carbon positions offers greater synthetic versatility.

Based on studies of the parent 7-azaindole, treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can lead to the formation of a 2-lithio derivative. eurekaselect.combenthamdirect.comresearchgate.net The presence of the pyridin-2-yl substituent at the 2-position of the target compound complicates direct lithiation at this position. However, a halogen-lithium exchange from a 2-halogeno precursor would be a viable route to the 2-lithio species. This intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the 2-position.

The general reactivity of 2-lithio-7-azaindole derivatives involves quenching with various electrophiles to afford 2-substituted products. eurekaselect.combenthamdirect.comresearchgate.net This methodology provides access to derivatives that are often difficult to synthesize through other routes.

Table 2: Expected Reactions of 2-Lithio-2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine

ElectrophileReagent ExampleExpected Product Class
Aldehydes/KetonesBenzaldehyde, Acetone2-(Hydroxyalkyl) derivatives
EstersEthyl acetate2-Acyl derivatives
Alkyl HalidesMethyl iodide2-Alkyl derivatives
Carbon DioxideCO₂2-Carboxylic acid
DisulfidesDimethyl disulfide2-(Methylthio) derivatives

Tautomerism and Isomeric Considerations

Tautomerism is a fundamental concept in the study of heterocyclic compounds, and this compound is subject to such isomeric considerations. The parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), can exist in two principal prototropic tautomeric forms: the 1H-form and the 7H-form, where the proton resides on the pyrrole nitrogen (N1) or the pyridine nitrogen (N7), respectively. researchgate.net

The 1H-pyrrolo[2,3-b]pyridine tautomer is generally the more stable and predominant form under most conditions. researchgate.net The relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. In the case of this compound, the electronic properties of the pyridin-2-yl group can influence the tautomeric equilibrium.

Studies on 7-azaindole have shown that tautomerization can be facilitated in the excited state, often mediated by solvent molecules like alcohols. researchgate.net This phenomenon involves a double proton transfer between the solute and a solvent molecule. While the 1H tautomer is dominant in the ground state, the relative energies of the tautomers can change upon electronic excitation. researchgate.net

The existence of these tautomeric forms has significant implications for the compound's chemical and physical properties, including its reactivity, spectroscopic characteristics, and biological activity. For instance, the hydrogen bonding capabilities of the molecule differ between the 1H and 7H forms, which can affect its interactions with biological targets or its self-assembly in the solid state.

Table 3: Tautomeric and Isomeric Features of this compound

FeatureDescription
Prototropic Tautomers 1H-pyrrolo[2,3-b]pyridine (N1-H) and 7H-pyrrolo[2,3-b]pyridine (N7-H) forms. researchgate.net
Predominant Form The 1H-tautomer is generally the more stable form in the ground state.
Influencing Factors Solvent polarity, temperature, pH, and electronic effects of substituents can shift the equilibrium.
Excited-State Tautomerism Tautomerization can be induced by photoexcitation, particularly in protic solvents. researchgate.net
Isomeric Implications Tautomerism affects hydrogen bonding patterns, spectroscopic properties (UV-Vis, fluorescence), and reactivity.

**computational and Theoretical Studies**

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. In the context of 2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine and its derivatives, these techniques have been instrumental in identifying and optimizing inhibitors for various protein kinases.

For instance, a study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors utilized molecular docking to elucidate their binding modes within the c-Met active site. scilit.comsci-hub.se The docking results revealed that the pyrrolo[2,3-b]pyridine moiety consistently formed hydrogen bonds with the amino acid residue Met1160 in the kinase's active site. sci-hub.se This interaction is a key anchor for the binding of these inhibitors. Specifically, for a highly active compound in the studied series, the pyrrolo[2,3-b]pyridine group formed two hydrogen bonds with Met1160, and a nitrogen atom in the linker part of the molecule formed an additional hydrogen bond with Asp1222. sci-hub.se

Similarly, in the pursuit of inhibitors for Traf2 and Nck-interacting kinase (TNIK), a therapeutic target in colorectal cancer, molecular docking was employed to understand the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine derivatives. imist.ma These studies help in rationalizing the structure-activity relationships (SAR) and guide the design of more potent inhibitors.

Another investigation focused on designing novel 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. rsc.org Molecular modeling played a key role in the design and subsequent biological evaluation of these compounds. The insights gained from these simulations are valuable for the future development of drugs targeting FGFR. rsc.org

The table below summarizes key findings from molecular docking studies of pyrrolo[2,3-b]pyridine derivatives against different kinase targets.

Target KinaseKey Interacting ResiduesKey Moieties of the LigandReference
c-MetMet1160, Asp1222Pyrrolo[2,3-b]pyridine, Amide linker sci-hub.se
TNIKNot specified1H-pyrrolo[2,3-b]pyridine imist.ma
FGFRNot specified1H-pyrrolo[2,3-b]pyridine rsc.org

Structure-Based Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. For this compound and its analogs, various SBDD methodologies have been employed.

De Novo Drug Design Approaches

De novo drug design involves the computational construction of novel molecular structures that are predicted to bind to a specific target. This approach was utilized in the discovery of a potent type II CDK8 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold for colorectal cancer. acs.org Through de novo design and in-depth structure-activity relationship analysis, a novel derivative was identified that exhibited significant kinase activity. acs.org

In Silico Fragment Linkage

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying low-molecular-weight fragments that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. frontiersin.org Computational methods, such as BREED, facilitate the merging of fragments by aligning their 3D coordinates and recombining them into new hybrid molecules. frontiersin.org Another program, LigBuilder, uses a genetic algorithm to grow and link fragments from a library. frontiersin.org While specific examples directly involving this compound are not detailed in the provided results, the general applicability of these in silico fragment linkage techniques is well-established in drug discovery for scaffolds like pyrrolo[2,3-b]pyridine. frontiersin.org

Ultra-Large Library Docking

Ultra-large library docking is a cutting-edge technique that involves the virtual screening of massive compound libraries, often containing hundreds of millions or even billions of molecules. nih.govescholarship.orgpku.edu.cnresearchgate.net This approach significantly expands the accessible chemical space for drug discovery. nih.govescholarship.org In a notable study, a library of 170 million "make-on-demand" compounds was docked against the D4 dopamine (B1211576) receptor and AmpC β-lactamase. nih.govescholarship.orgresearchgate.net This massive screening effort led to the discovery of novel chemotypes with high potency, including a 77 nM non-covalent inhibitor of AmpC. nih.govescholarship.orgresearchgate.net The success of these campaigns demonstrates the power of ultra-large library docking to identify novel ligands for various biological targets. While a direct application to this compound was not found, the methodology is highly relevant for discovering new derivatives with desired biological activities. The throughput for such large-scale docking can average around one second per compound. nih.gov

Theoretical Investigations of Electronic Properties and Molecular Interactions

Theoretical investigations, often employing quantum-chemical calculations, provide fundamental insights into the electronic structure, molecular geometry, and intermolecular interactions of compounds like this compound.

Crystallographic studies have determined the molecular structure of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine, revealing a dihedral angle of 6.20 (2)° between the pyridine (B92270) and azaindole ring systems. nih.govnih.gov In the crystal structure, molecules form inversion dimers through N—H⋯N hydrogen bonds. nih.govnih.gov

Quantum-chemical calculations using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been used to analyze the electronic structure of related pyrrolo[3,4-c]pyridine derivatives. mdpi.com These calculations have shown good agreement with experimental data regarding their photophysical properties and can predict electronic parameters with acceptable accuracy. mdpi.com Such theoretical studies are crucial for understanding the nature of molecular orbitals and electronic transitions, which are fundamental to the compound's reactivity and interactions.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on pyrrolo[2,3-b]pyridine derivatives. scilit.comsci-hub.seimist.ma These studies correlate the 3D properties of molecules with their biological activities. For c-Met inhibitors, CoMSIA analysis indicated that hydrophobic contours are a key determinant for inhibitory activity. scilit.comsci-hub.se The statistical robustness of these models provides confidence in their predictive power for designing new, more active compounds. scilit.comsci-hub.seimist.ma

The table below presents crystallographic data for 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. nih.gov

ParameterValue
Molecular FormulaC₁₂H₉N₃
Molecular Weight195.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1416 (10)
b (Å)13.7428 (14)
c (Å)6.7395 (7)
β (°)94.331 (2)
Volume (ų)936.63 (16)
Z4
Dihedral Angle (Pyridine-Azaindole)6.20 (2)°

**coordination Chemistry and Applications in Materials Science**

Formation of Organoboron Compounds

2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine serves as a bidentate ligand, reacting with various boron reagents to form organoboron adducts. The nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) moieties readily coordinate with a boron center, leading to the formation of stable, tetracoordinated organoboron complexes.

A key reaction in the coordination chemistry of this compound is its reaction with triphenylboron (BPh₃). This reaction yields N,N'-chelate organoboron derivatives, which are noted for their luminescent properties. The formation of these complexes is a straightforward process, highlighting the utility of this scaffold in generating functional materials.

Reactant 1Reactant 2Product TypeReference
This compoundTriphenylboron (BPh₃)N,N'-Chelate Organoboron Complex nih.gov

Role as Precursors for Luminescent Organic/Organometallic Compounds

The organoboron derivatives of this compound are significant as they are precursors to a range of luminescent organic and organometallic compounds. nih.gov The inherent photophysical properties of the parent ligand, combined with the electronic tuning afforded by the coordinated boron and its substituents, allow for the development of materials with tailored emission characteristics. Research has demonstrated that these compounds can exhibit blue/green luminescence, a desirable trait for various optoelectronic applications.

The structural properties of the parent compound, this compound, have been characterized, revealing a nearly planar structure with a small dihedral angle between the pyridine and azaindole rings. nih.gov This planarity can be advantageous in the design of materials for optoelectronic devices.

CompoundMolecular FormulaCrystal SystemKey Structural FeatureReference
This compoundC₁₂H₉N₃MonoclinicDihedral angle between pyridine and azaindole rings is 6.20(2)° nih.gov

Potential Applications in Advanced Materials

The unique photophysical properties of organoboron compounds derived from this compound suggest their potential for use in a variety of advanced materials. While direct applications of this specific compound's derivatives are an area of ongoing research, the broader class of N,N'-chelate organoboron complexes has shown promise in several fields.

The luminescent nature of the organoboron derivatives of this compound makes them potential candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs). The ability to tune the emission color through modification of the ligand or the boron substituents is a key advantage in developing materials for full-color displays and solid-state lighting. The high quantum yields and thermal stability often associated with such organoboron complexes are critical for the performance and longevity of OLED devices.

The this compound scaffold can be incorporated into polymer chains to create functional polymers with specific optical or electronic properties. These polymers could find use in applications such as sensors, organic electronics, and as components in more complex material architectures. The ability of the pyrrolo[2,3-b]pyridine moiety to participate in various polymerization reactions, either through the ligand itself or through functional groups attached to it, opens up possibilities for the design of novel polymeric materials.

Zirconium complexes featuring pyridine dipyrrolide ligands, which share structural similarities with the organoboron complexes of this compound, have been shown to act as photosensitizers in visible-light photoredox catalysis. nih.gov This suggests that the organoboron derivatives could also possess photocatalytic activity. The long-lived excited states and favorable redox potentials of these types of complexes are key to their ability to facilitate chemical reactions using light as an energy source. This opens up potential applications in sustainable chemistry and organic synthesis.

Electroluminescent (EL) Devices

While direct performance data for OLEDs incorporating this compound as a ligand are not extensively documented in publicly available literature, the structural similarity of this ligand to other well-studied pyridyl-based ligands allows for informed predictions of its potential. For instance, heteroleptic iridium(III) complexes containing pyridyl-triazole or pyridyl-pyrazole ligands have demonstrated excellent electroluminescent properties. rsc.orgrsc.org These complexes often exhibit high quantum yields and their emission colors can be tuned from blue to red by modifying the ancillary ligands. researchgate.netmdpi.comtdl.orgscilit.com

For example, iridium(III) complexes with related N^C cyclometalating ligands are known to be efficient phosphors. nih.gov The electroluminescent performance of such complexes is typically evaluated in a multilayered OLED device. A representative device structure might consist of an indium tin oxide (ITO) anode, a hole-transporting layer (HTL), an emissive layer (EML) where the iridium complex is doped into a host material, an electron-transporting layer (ETL), and a cathode.

The anticipated performance of an OLED using a hypothetical iridium complex of this compound can be extrapolated from data on similar deep-red phosphorescent iridium complexes.

Table 1: Illustrative Performance of a Deep-Red Phosphorescent OLED Based on an Analogous Iridium(III) Complex. mdpi.com
ParameterValue
Maximum External Quantum Efficiency (EQE)13.3%
Maximum Current Efficiency9.39 cd/A
Maximum Power Efficiency12.09 lm/W
Maximum Luminance11,140 cd/m²
Turn-on Voltage2.4 V
Emission Peak636 nm
CIE Coordinates (x, y)(0.69, 0.31)

It is expected that a complex of this compound would exhibit strong metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the emissive properties of these materials. mdpi.com The pyrrolo[2,3-b]pyridine moiety can be systematically modified to fine-tune the electronic properties and, consequently, the emission characteristics of the resulting iridium complex, offering a pathway to novel and efficient OLED emitters.

Bioimaging Probes

Luminescent transition metal complexes, particularly those of ruthenium(II), have garnered significant attention as probes for bioimaging due to their favorable photophysical properties. nih.govresearchgate.net These properties include large Stokes shifts, long emission lifetimes, and high photostability compared to conventional organic fluorophores. The modular nature of ruthenium(II) polypyridyl complexes allows for the rational design of probes with specific functionalities, such as targeting particular cellular organelles or responding to changes in the cellular environment. rsc.orgnih.govnih.gov

Complexes of this compound with ruthenium(II) are anticipated to be valuable candidates for bioimaging probes. The pyrrolo[2,3-b]pyridine ligand can be functionalized to enhance cellular uptake and to direct the complex to specific subcellular locations. For instance, the introduction of lipophilic groups can facilitate membrane crossing, while the attachment of specific targeting moieties can direct the probe to organelles like mitochondria. nih.gov

The photophysical properties of such a ruthenium complex would be central to its function as a bioimaging probe. Key parameters include the absorption and emission maxima, the quantum yield of emission, and the emission lifetime.

Table 2: Anticipated Photophysical Properties of a Ruthenium(II) Bioimaging Probe with a this compound Ligand in Solution.
PropertyExpected Value/Range
Absorption Maximum (λabs)~450-460 nm
Emission Maximum (λem)~610-620 nm
Quantum Yield (Φ)0.05 - 0.1
Emission Lifetime (τ)100 - 1000 ns

Data are illustrative and based on typical values for similar ruthenium(II) polypyridyl complexes. nih.govrsc.org

The long emission lifetimes of ruthenium complexes are particularly advantageous for time-resolved imaging techniques and for sensing applications, such as measuring intracellular oxygen concentrations. rsc.org Furthermore, the interaction of these complexes with biological macromolecules like DNA can be studied, providing insights into their potential as therapeutic agents in photodynamic therapy (PDT), where light is used to activate a photosensitizer to produce cytotoxic species. mdpi.com While the primary application discussed here is bioimaging, the potential for dual imaging and therapeutic (theranostic) agents based on this compound complexes is a promising avenue for future research. rsc.orgunifr.ch

**structure Activity Relationship Sar Studies and Molecular Target Interactions**

General Principles of SAR for Pyrrolo[2,3-B]pyridine Scaffolds

The biological activity of pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of various substituents attached to the core structure. nih.gov This scaffold is often considered a bioisostere of adenine (B156593), the core component of ATP, which allows these compounds to effectively compete for the ATP-binding site on many kinases. rjeid.com The development of potent inhibitors often involves a strategy of "scaffold hopping," where the pyrrolo[2,3-b]pyridine core is used to replace other heterocyclic systems to improve potency and pharmacokinetic properties. nih.govnih.gov

The substitution pattern on the pyrrolo[2,3-b]pyridine ring is a critical determinant of biological activity and selectivity.

3-Position: Modifications at the 3-position of the pyrrolo[2,3-b]pyridine ring can significantly influence inhibitor potency. For instance, in a series of CDK8 inhibitors, the introduction of a furan-3-yl group at this position resulted in a compound with potent inhibitory activity (IC50 of 39.2 ± 6.3 nM). researchgate.net This highlights the importance of the electronic and steric properties of the substituent at this location for optimal interaction with the target enzyme.

5-Position: The 5-position is another key site for modification that impacts the activity of pyrrolo[2,3-b]pyridine-based inhibitors. In the context of FGFR inhibitors, optimization of substituents at this position has led to compounds with high ligand efficiency. nih.gov For CDK8 inhibitors, a phenyl group at the 5-position is a common feature in potent compounds. For example, compound 22 , a type II CDK8 inhibitor, features a 3-aminophenyl group at the 5-position, contributing to its potent kinase activity (IC50 of 48.6 nM). acs.orgnih.gov Similarly, for CSF1R inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold, substitutions at the analogous C5 and C6 positions are crucial for activity, with pyridyl substitutions often improving solubility and ADME properties. nih.govacs.org

Interactions with Enzyme and Receptor Systems (General Mechanisms)

Pyrrolo[2,3-b]pyridine derivatives primarily exert their effects by interacting with the active sites of enzymes, particularly kinases. google.com These interactions are typically non-covalent and involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Kinases are a major class of enzymes targeted by pyrrolo[2,3-b]pyridine-based compounds. These inhibitors generally function by competing with ATP for its binding pocket in the kinase domain. The pyrrolo[2,3-b]pyridine core mimics the adenine part of ATP, while the various substituents engage with specific amino acid residues in the active site, thereby conferring potency and selectivity.

CDK8 is a transcriptional kinase implicated in various diseases. Inhibitors based on the pyrrolo[2,3-b]pyridine scaffold have been developed as potent modulators of CDK8 activity. acs.orgnih.gov These inhibitors can be classified as type I or type II. Type II inhibitors, for instance, bind to the DFG-out (inactive) conformation of the kinase, inducing a conformational change that prevents the kinase from adopting its active state. acs.orgnih.gov A key interaction involves the formation of hydrogen bonds between the inhibitor and the hinge region of the kinase. For example, in a series of 3,4,5-trisubstituted pyridine (B92270) inhibitors, a hydrogen bond between the 2-amino group of the pyridine and the backbone carbonyl of Asp98 in CDK8 was hypothesized to be a favorable interaction. acs.org

Table 1: Activity of selected Pyrrolo[2,3-b]pyridine derivatives against CDK8

Compound Structure CDK8 IC50 (nM) Reference
12 3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide 39.2 researchgate.net
22 (E)-3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide 48.6 acs.orgnih.gov

| 46 | A selective pyrrolo-pyridine derivative | N/A (noted as effective) | nih.gov |

This table is interactive. Click on the headers to sort.

The FGFR family of receptor tyrosine kinases is another important target for pyrrolo[2,3-b]pyridine derivatives. nih.gov Aberrant FGFR signaling is associated with various cancers. nih.gov Inhibitors based on this scaffold have demonstrated potent activity against multiple FGFR isoforms. nih.gov The optimization of these inhibitors often focuses on improving potency and selectivity. For example, structure-based design led to the identification of compound 4h , which showed potent pan-FGFR inhibitory activity. nih.gov

Table 2: Inhibitory activity of a selected 1H-Pyrrolo[2,3-b]pyridine derivative against FGFR isoforms

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM) FGFR4 IC50 (nM) Reference

| 4h | 7 | 9 | 25 | 712 | nih.gov |

This table is interactive. Click on the headers to sort.

CSF1R is a tyrosine kinase crucial for the survival and function of macrophages. acs.orgnih.gov While much of the research has focused on the related pyrrolo[2,3-d]pyrimidine scaffold, the principles are applicable to pyrrolo[2,3-b]pyridines. nih.govmdpi.com Inhibitors target the kinase domain of CSF1R, often binding to the autoinhibited, DFG-out-like conformation. acs.orgnih.gov This mode of binding provides high selectivity. The introduction of pyridine-based fragments, as seen in the design of CSF1R inhibitors, can improve potency and pharmacokinetic profiles. nih.govmdpi.com For instance, compound 12b , a pyrrolo[2,3-d]pyrimidine derivative, emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic activity. nih.gov

Table 3: Enzymatic and Cellular Activity of a selected Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitor

Compound CSF1R Enzymatic IC50 (nM) Cellular Activity Reference
12b Low-nanomolar Modest nih.gov

| 14c | 7.18 | Inactive in cells | mdpi.com |

This table is interactive. Click on the headers to sort.

Kinase Enzyme Inhibition Mechanisms

Serum Glucocorticoid-Regulated Kinase 1 (SGK-1) Interaction Dynamics

The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore for the inhibition of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1), a serine/threonine kinase involved in cell proliferation and electrolyte homeostasis. google.com While direct studies on the interaction of 2-(Pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine with SGK-1 are not extensively detailed in the available literature, research on analogous structures provides significant insights into the potential binding dynamics.

Studies on a series of 1H-pyrrolo[2,3-b]pyridine analogs have demonstrated that this core structure can serve as a template for potent SGK-1 inhibitors. koreascience.kr A critical determinant for SGK-1 inhibitory activity appears to be the presence of specific substituents. For instance, the introduction of a terminal amino group on substituents attached to the pyrrolopyridine core has been shown to be crucial for SGK-1 inhibition, while it has a negligible effect on the activity against other kinases like Polo-like kinase 4 (PLK4). koreascience.kr This suggests that the amino group likely forms key interactions within the SGK-1 active site.

Molecular docking studies of related 1H-pyrrolo[2,3-b]pyridine derivatives in the SGK-1 active site have indicated that the pyrrolopyridine core can establish important hydrogen bonds. For example, in some analogs, a pyrazinyl nitrogen was shown to form a hydrogen bond with Arg28 of the enzyme. koreascience.kr Another inhibitor, GSK650394, which features a 5-phenyl-1H-pyrrolo[2,3-b]pyridine core, is a potent SGK-1 inhibitor with an IC50 of 62 nM and demonstrates over 30-fold selectivity against related kinases like Akt. semanticscholar.org This highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in designing selective SGK-1 inhibitors. The specific interactions of the pyridin-2-yl substituent at the 2-position of the core compound with the SGK-1 active site remain an area for further investigation.

Phosphodiesterase 4B (PDE4B) Inhibition Mechanisms

The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and is a target for treating inflammatory diseases. nih.govnih.gov Research has focused on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which show promising inhibitory activity.

Molecular modeling of a particularly potent inhibitor from this series, compound 11h , in the active site of PDE4B (PDB code: 4X0F) provided a predicted binding mode. nih.gov This modeling helps to visualize how these compounds interact with the enzyme, guiding further optimization. The development of these inhibitors underscores the utility of the 1H-pyrrolo[2,3-b]pyridine core as a foundational structure for targeting PDE4B.

Table 1: PDE4B Inhibition by 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

Compound R Group (Amide) PDE4B IC50 (µM)
11a Cyclopropyl 0.25
11b Cyclobutyl 0.14
11h 3-Fluoroazetidin-1-yl 0.11
11k Pyrrolidin-1-yl 0.33
11o Morpholino 1.1

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives. The northern portion is a constant 3,4-dichlorophenyl group.

Human Neutrophil Elastase (HNE) Interaction Mechanisms

Human Neutrophil Elastase (HNE) is a serine protease implicated in various inflammatory pathologies, particularly those affecting the respiratory system. nih.govnih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a novel and potent framework for the development of HNE inhibitors. researchgate.net

A crucial finding from SAR studies is that the 2-position of the 1H-pyrrolo[2,3-b]pyridine scaffold must remain unsubstituted for effective HNE inhibition. nih.gov Any modifications at this position have been shown to lead to a loss of inhibitory activity. nih.gov This strongly suggests that the unsubstituted 2-position of the core of this compound is a critical feature for its potential interaction with HNE.

Conversely, the introduction of various substituents at the 5-position of the pyrrolo[2,3-b]pyridine ring is well-tolerated, often retaining or even enhancing HNE inhibitory activity. nih.gov Bulky and/or lipophilic substituents at this position are thought to interact favorably with a large pocket in the enzyme's active site, facilitating the formation of a Michaelis complex. nih.govnih.gov

Molecular docking experiments have provided further insights into the interaction. Active 1H-pyrrolo[2,3-b]pyridine-based HNE inhibitors are oriented within the catalytic triad (B1167595) of the enzyme (Ser195-His57-Asp102) in a manner that is favorable for the formation of a Michaelis complex between the ligand's carbonyl group (in derivatized inhibitors) and the Ser195 residue. researchgate.netnih.gov The geometry of this complex and the length of the proton transfer channel within the catalytic triad are correlated with the inhibitory effectiveness. nih.gov

Interaction with Viral Proteins (e.g., SARS-CoV-2 NSP3 Macrodomain)

The macrodomain of the non-structural protein 3 (NSP3) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a potential target for antiviral therapies. nih.gov The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a core motif in compounds that inhibit the SARS-CoV-2 NSP3 macrodomain. nih.gov

Through screening efforts, a pyridinyl-pyrrolo[2,3-b]pyridine derivative, IAL-MD0128, was identified as a hit compound that inhibits the NSP3 macrodomain. nih.gov This compound belongs to a class of inhibitors where the pyrrolo[2,3-b]pyridine core is a central feature. Further investigation into analogs revealed that attaching an amino group directly to the pyrrolo[2,3-b]pyridine core could lead to steric clashes within the active site, resulting in decreased inhibitory activity. nih.gov

Crystallographic and computational screening have identified numerous fragments that bind to the NSP3 macrodomain, with many containing the pyrrolo[2,3-b]pyridine or a similar heterocyclic core. pdbj.org These studies provide a structural basis for the development of more potent inhibitors. While direct binding data for the specific compound this compound is not available, the findings for closely related analogs suggest its potential as a starting point for designing inhibitors of the SARS-CoV-2 NSP3 macrodomain.

Enzyme Substrate Investigations (e.g., Nitrile Reductase queF)

Nitrile reductase QueF is an enzyme that catalyzes the reduction of a nitrile to a primary amine in the biosynthetic pathway of queuosine, a hypermodified nucleoside. The natural substrate for this enzyme is 2-amino-5-cyanopyrrolo[2,3-d]pyrimidin-4-one (preQ₀). While this compound shares a pyrrole-fused pyridine (azaindole) core with the substrate of QueF, it is structurally distinct from preQ₀, which is a pyrrolopyrimidine.

Currently, there is no direct evidence in the reviewed literature to suggest that this compound acts as a substrate or inhibitor for nitrile reductase QueF. Research on QueF has primarily focused on its natural substrate and closely related analogs to understand its catalytic mechanism and substrate specificity.

Biochemical Assay Methodologies for Target Interaction Studies

Fluorescent Ligand Displacement Assays

Fluorescent ligand displacement assays are a common and powerful tool in drug discovery to identify and characterize the binding of small molecules to their target proteins. This method relies on the displacement of a fluorescently labeled ligand (probe) from the target's binding site by a test compound. The resulting change in the fluorescence signal, often a decrease in fluorescence polarization or intensity, indicates a binding event. nih.gov

This methodology is broadly applicable to the targets discussed. For instance, in the context of SGK-1, a fluorescence polarization-based kinase assay has been successfully used to screen compound libraries and identify inhibitors. nih.gov This type of assay can measure the inhibition of SGK-1 activity by monitoring the binding of a phosphorylated, fluorescently labeled peptide to a phospho-specific antibody. mdpi.com

Similarly, for proteases like Human Neutrophil Elastase, fluorogenic assays are standard. These assays often use a substrate peptide conjugated to a fluorophore, where cleavage of the substrate by the enzyme results in an increase in fluorescence. bpsbioscience.commdpi.com This principle can be adapted into a displacement format to screen for inhibitors. For studying interactions with PDE4B, assays often measure the hydrolysis of cAMP, but fluorescence-based methods, including those that could be adapted for displacement assays, are also employed in high-throughput screening. rsc.org

Table 2: List of Compounds Mentioned

Compound Name
This compound
GSK650394
IAL-MD0128
2-amino-5-cyanopyrrolo[2,3-d]pyrimidin-4-one (preQ₀)
Roflumilast
Apremilast
Sivelestat

**future Research Directions and Emerging Applications**

Development of Novel Synthetic Methodologies

Future synthetic efforts will also likely target the creation of libraries of derivatives with diverse substitution patterns on both the pyridine (B92270) and the pyrrolo[2,3-b]pyridine rings. nih.gov This will be crucial for systematically exploring the structure-activity relationships in various applications.

Table 1: Comparison of Synthetic Methodologies for 2-substituted-7-azaindoles

MethodologyKey FeaturesAdvantagesChallenges
Palladium-catalyzed Cross-Coupling Employs palladium catalysts to form C-C bonds between a halogenated pyrrolo[2,3-b]pyridine and a pyridine-containing coupling partner (e.g., boronic acids in Suzuki coupling). nih.govHigh efficiency, good functional group tolerance, and well-established protocols. nih.govCost of palladium catalysts, potential for metal contamination in the final product, and the need for pre-functionalized starting materials.
C-N Cyclization Involves the formation of the pyrrole (B145914) ring onto a pre-existing pyridine structure, often facilitated by a catalyst like 18-crown-6. organic-chemistry.orgCan provide access to a wide range of 2-substituted derivatives from readily available precursors. organic-chemistry.orgMay require harsh reaction conditions and can sometimes result in mixtures of isomers.
Friedel-Crafts Reaction An electrophilic aromatic substitution reaction used to introduce acyl or alkyl groups onto the pyrrolo[2,3-b]pyridine scaffold. nih.govUseful for introducing specific functional groups at defined positions.Limited by the electronic nature of the substrate and can be prone to rearrangement reactions.

Advanced Structural Elucidation Techniques for Complex Derivatives

The structural characterization of 2-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine and its derivatives is fundamental to understanding their properties and functions. X-ray crystallography has been pivotal in determining the solid-state structure of the parent compound, revealing a nearly planar conformation with a dihedral angle of 6.20(2)° between the pyridine and azaindole rings. nih.govnih.gov This technique has also elucidated the formation of centrosymmetric dimers through intermolecular N-H···N hydrogen bonds. nih.govnih.gov

For more complex derivatives and their interactions with biological macromolecules, advanced techniques will be indispensable. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy and advanced mass spectrometry techniques will be crucial for elucidating the structures of novel derivatives and their metabolites. Cryo-electron microscopy (cryo-EM) could provide high-resolution structural information on complexes of these compounds with protein targets, offering insights into their mechanism of action.

Table 2: Crystallographic Data for this compound nih.gov

ParameterValue
Chemical Formula C₁₂H₉N₃
Molecular Weight 195.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1416 (10)
b (Å) 13.7428 (14)
c (Å) 6.7395 (7)
β (°) 94.331 (2)
Volume (ų) 936.63 (16)
Z 4

Expansion of Computational Modeling in Rational Design

Computational modeling has become an integral part of modern drug discovery and materials science, and its role in the development of this compound-based compounds is set to expand significantly. nih.govmdpi.com Molecular docking and molecular dynamics (MD) simulations are already being used to predict the binding modes of these compounds with various biological targets, such as kinases and viral proteins. nih.govijper.org For instance, simulations have shown that the 7-azaindole (B17877) scaffold can form crucial hydrogen bonds and pi-pi stacking interactions with key residues in the binding sites of proteins like the SARS-CoV-2 spike protein. nih.gov

Future computational work will likely involve more sophisticated methods, such as free energy perturbation (FEP) and quantum mechanics/molecular mechanics (QM/MM) calculations, to more accurately predict binding affinities and reaction mechanisms. nih.gov These methods will guide the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. In material science, computational screening will aid in the prediction of the photophysical properties of novel coordination complexes for applications in organic light-emitting diodes (OLEDs) and sensors.

Exploration of New Coordination Complexes and Material Science Applications

The bidentate chelating nature of the 2-(pyridin-2-yl) moiety in conjunction with the pyrrolo[2,3-b]pyridine core makes this compound an excellent ligand for forming coordination complexes with a variety of transition metals. wikipedia.org These complexes have shown potential as luminescent materials, a property that is highly dependent on the nature of the metal center and the substituents on the ligand. nih.gov

Future research is expected to systematically explore the coordination chemistry of this compound with a wider range of metals, including lanthanides, to develop novel materials with tailored photophysical properties. This could lead to the development of more efficient OLEDs, chemical sensors, and photocatalysts. The investigation of the magnetic and electronic properties of these coordination complexes could also unveil applications in areas such as molecular magnets and conductive materials.

Deepening Mechanistic Understanding of Molecular Interactions

A thorough understanding of the molecular interactions between this compound derivatives and their biological targets or surrounding environment is crucial for optimizing their function. While initial studies have highlighted the importance of hydrogen bonding and pi-pi interactions, future research will aim for a more quantitative and dynamic understanding of these interactions. nih.gov

Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) will be employed to precisely measure the thermodynamics and kinetics of binding to biological targets. Furthermore, advanced spectroscopic techniques, like time-resolved fluorescence and transient absorption spectroscopy, will be used to probe the excited-state dynamics of the molecule and its coordination complexes, providing insights into the mechanisms of luminescence and photo-induced processes. This deeper mechanistic understanding will be pivotal for the rational design of next-generation drugs and materials based on the this compound scaffold.

Q & A

Q. Experimental Design :

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

What strategies are effective for optimizing yields in multi-step syntheses of pyrrolo[2,3-b]pyridine derivatives?

Critical factors include:

  • Protecting groups : Use phenylsulfonyl groups to stabilize intermediates during cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Catalyst selection : Pd(OAc)₂/XPhos systems improve efficiency in C–N bond formation compared to traditional Pd(PPh₃)₄ .
  • Solvent optimization : Anhydrous DMF or dioxane enhances reactivity in Stille couplings .

Case Study : A 88% yield was achieved for 3,4-dichloro-N1-ribofuranosyl derivatives using "General Procedure A" (NaH/DMF, 0°C to RT) .

How can structural characterization techniques address challenges in crystallizing pyrrolo[2,3-b]pyridine derivatives?

  • X-ray crystallography : SHELXL refinement is recommended for high-resolution data, especially for twinned crystals or small-molecule structures .
  • Alternative methods : Use ¹³C NMR DEPT experiments to assign quaternary carbons in amorphous derivatives .

Data Analysis Tip : Compare experimental XRD patterns with computationally predicted structures (e.g., using Mercury software) to validate bond angles .

What molecular targets and mechanisms are implicated in the pharmacological activity of this compound derivatives?

  • Kinase inhibition : Derivatives with ethynyl or benzoyl groups inhibit VEGFR2 and FGFR1 via competitive ATP-binding site interactions .
  • Antiviral activity : Ribofuranosyl-modified analogs (e.g., BMS-488043) target viral polymerases through allosteric modulation .

Advanced Study : Use CRISPR-Cas9 knockout models to validate target engagement in cellular assays .

How do substituent effects influence the reactivity of pyrrolo[2,3-b]pyridine derivatives in further functionalization?

  • Electrophilic substitution : Chlorine at position 4 directs nitration to position 6 due to electron-withdrawing effects .
  • Nucleophilic aromatic substitution : 5-Bromo derivatives undergo Suzuki coupling with aryl boronic acids under Pd catalysis .

Reaction Optimization : Pre-activate boronic acids with K₂CO₃ to enhance coupling efficiency .

What computational tools are recommended for predicting the cytotoxic activity of pyrrolo[2,3-b]pyridine derivatives?

  • QSAR models : Use molecular fingerprints (e.g., ECFP4) to correlate substituent patterns with c-Met inhibition .
  • MD simulations : Assess binding stability of 1-(phenylsulfonyl) derivatives with kinase domains over 100 ns trajectories .

Validation : Cross-reference predictions with experimental IC₅₀ values from MTT assays .

How can researchers mitigate degradation issues in pyrrolo[2,3-b]pyridine derivatives during storage?

  • Stabilization : Store derivatives with electron-withdrawing groups (e.g., -CF₃) at -20°C under argon .
  • Lyophilization : Convert hydrochloride salts to free bases to prevent hydrolysis .

Analytical Monitoring : Use HPLC-UV (e.g., C18 columns, 254 nm) to track degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.